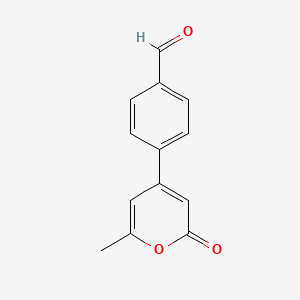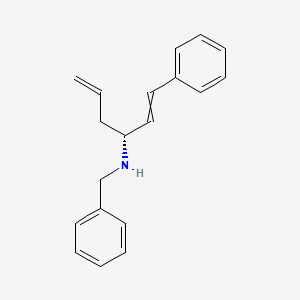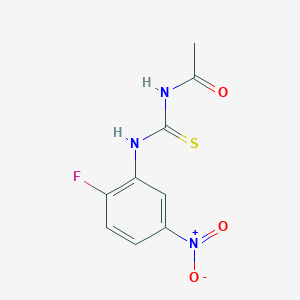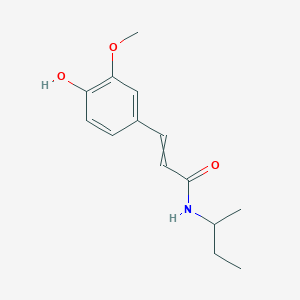
Azulene, 1,3-dichloro-2-iodo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 1,3-dichloro-2-iodo- is a derivative of azulene, a non-benzenoid aromatic hydrocarbon known for its deep blue color. The compound has the molecular formula C10H5Cl2I and is characterized by the presence of chlorine and iodine atoms at the 1, 3, and 2 positions, respectively. Azulene itself is notable for its unique structure, consisting of fused five- and seven-membered rings, which contribute to its distinct electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of azulene, 1,3-dichloro-2-iodo- typically involves electrophilic substitution reactions. One common method includes the halogenation of azulene using chlorine and iodine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution process.
Industrial Production Methods: Industrial production of azulene derivatives, including 1,3-dichloro-2-iodo-azulene, often employs large-scale halogenation processes. These processes are optimized for high yield and purity, involving precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is common in industrial settings to ensure consistent product quality.
化学反応の分析
Types of Reactions: Azulene, 1,3-dichloro-2-iodo- undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can yield dehalogenated azulene derivatives.
- Substitution : Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
- Substitution : Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azulenequinones, while reduction can produce azulene with fewer halogen atoms. Substitution reactions result in azulene derivatives with various functional groups replacing the halogens.
科学的研究の応用
Azulene, 1,3-dichloro-2-iodo- has a wide range of applications in scientific research:
- Chemistry : Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
- Biology : Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
- Medicine : Explored for its therapeutic potential in treating various diseases due to its unique electronic properties.
- Industry : Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of azulene, 1,3-dichloro-2-iodo- involves its interaction with biological molecules and pathways. The compound’s unique electronic structure allows it to participate in various biochemical reactions. For instance, it can inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammatory processes. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its biological effects.
類似化合物との比較
Similar Compounds:
- Guaiazulene : Another azulene derivative known for its anti-inflammatory properties.
- Chamazulene : Found in chamomile oil, known for its soothing effects.
- Azuleno[2,1,8-ija]azulenes : Compounds with extended conjugation and unique electronic properties.
Uniqueness: Azulene, 1,3-dichloro-2-iodo- is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and electronic characteristics. This makes it a valuable compound for studying halogen effects in organic chemistry and exploring new applications in various fields.
特性
CAS番号 |
518033-85-7 |
|---|---|
分子式 |
C10H5Cl2I |
分子量 |
322.95 g/mol |
IUPAC名 |
1,3-dichloro-2-iodoazulene |
InChI |
InChI=1S/C10H5Cl2I/c11-8-6-4-2-1-3-5-7(6)9(12)10(8)13/h1-5H |
InChIキー |
BCZBQQCNRZVANG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C(C(=C2Cl)I)Cl)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)

![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)


![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)
![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
